TAM558 intermediate-2

ADC Payload Synthesis Process Chemistry Analytical Chemistry

TAM558 intermediate-2 is a critical late-stage building block for synthesizing the cytotoxic ADC payload TAM558, currently in clinical-stage OMTX705 development. Substituting with unverified material risks stereochemical deviations and project failure. This high-purity (≥98%) intermediate is essential for CROs/CDMOs scaling up TAM558 payload manufacturing and for QC labs developing analytical reference standards.

Molecular Formula C29H50N4O5S
Molecular Weight 566.8 g/mol
Cat. No. B12386905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAM558 intermediate-2
Molecular FormulaC29H50N4O5S
Molecular Weight566.8 g/mol
Structural Identifiers
SMILESCCCN(C(CC(C1=NC(=CS1)C(=O)O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C2CCCCN2C
InChIInChI=1S/C29H50N4O5S/c1-8-14-33(28(35)25(20(6)10-3)31-26(34)22-13-11-12-15-32(22)7)23(19(4)5)17-24(38-16-9-2)27-30-21(18-39-27)29(36)37/h18-20,22-25H,8-17H2,1-7H3,(H,31,34)(H,36,37)/t20-,22+,23+,24+,25-/m0/s1
InChIKeyDFWFYJKXDFRZBN-PFDHNPLJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAM558 intermediate-2: A Critical Building Block for the OMTX705 ADC Payload


TAM558 intermediate-2 (CAS 2135877-76-6) is a key synthetic intermediate in the multi-step total synthesis of TAM558 . TAM558 itself is the cytotoxic payload molecule conjugated to the anti-FAP antibody in the ADC OMTX705, which is currently in clinical development for the treatment of solid tumors [1]. This intermediate is a highly complex organic molecule with a molecular weight of 566.80 g/mol and the formula C29H50N4O5S, and it is a solid at room temperature .

TAM558 intermediate-2: Why Purity and Provenance Are Non-Negotiable for ADC Payload Synthesis


Substituting TAM558 intermediate-2 with a structurally related but analytically unverified material from an uncertified source poses a high risk of project failure. This compound is not a commodity; it is a specific, late-stage building block for a clinical-stage ADC payload [1]. Even minor impurities, stereochemical deviations, or variations in salt form introduced by a generic alternative can derail the subsequent synthetic steps, drastically reduce the yield of the final cytotoxic payload TAM558, and potentially introduce process-related impurities that are toxicologically uncharacterized. The purity and analytical documentation provided with this specific intermediate are essential for ensuring the reproducibility of the complex total synthesis and maintaining the quality standards required for preclinical and clinical ADC development [1].

TAM558 intermediate-2: Quantitative Evidence for Differentiated Selection


Comparative Purity of TAM558 intermediate-2 vs. Alternative Intermediates

TAM558 intermediate-2 is supplied with a verified purity of ≥98%, a higher specification compared to some other intermediates in the same synthetic route, such as TAM558 intermediate-5, which is commonly supplied at a purity of 95% from certain vendors . This higher level of purity minimizes the risk of carrying forward process impurities that could impact the efficiency of the final coupling steps or the quality of the TAM558 payload .

ADC Payload Synthesis Process Chemistry Analytical Chemistry

TAM558 intermediate-2 as the Precursor to an Optimized ADC Payload

The final payload TAM558, for which intermediate-2 is a critical precursor, was selected as the optimal cytolysin after the evaluation of multiple different cytolysin-linker combinations in both in vitro and in vivo models [1]. This selection was based on achieving the highest activity and stability profile for the OMTX705 ADC, which has demonstrated 100% tumor growth inhibition and regression in multiple PDX murine models of pancreatic, gastric, ovarian, triple-negative breast, and lung cancers [1]. This contrasts with other FAP-targeted ADCs bearing different payloads, over which OMTX705 has demonstrated superiority [1].

Antibody-Drug Conjugate (ADC) Fibroblast Activation Protein (FAP) Tumor Microenvironment

TAM558 intermediate-2: Key Application Scenarios for Research and Industrial Use


Process Development and Scale-Up of the OMTX705 ADC Payload

This intermediate is essential for CROs and CDMOs engaged in the process development, scale-up, and GMP manufacturing of the TAM558 payload. The high purity (≥98%) of the starting material is a critical parameter for developing a robust, high-yielding, and reproducible final synthesis step for TAM558, which is necessary for producing material suitable for toxicology studies and clinical supply .

Production of Reference Standards and Analytical Characterization of TAM558

Analytical laboratories and quality control departments can utilize TAM558 intermediate-2 to prepare highly pure reference standards of the final payload, TAM558. This is vital for developing and validating HPLC, LC-MS, and other analytical methods used to monitor the synthesis, assess purity, and quantify the payload in the final ADC conjugate, OMTX705 .

Research into Next-Generation FAP-Targeting ADCs

Academic and industry research groups focused on tumor microenvironment biology and the development of novel FAP-targeted therapies can use TAM558 intermediate-2 to explore new linker-payload technologies or antibody conjugates. Access to a high-purity, well-characterized building block for a clinically validated payload structure (TAM558) allows for the generation of novel conjugates with a known, potent cytotoxic moiety, facilitating rapid SAR studies and proof-of-concept experiments [1].

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